3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
Overview
Description
3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound that contains a triazole ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with formic acid and hydrazine hydrate to form the triazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group in the triazole ring can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Alcohol derivatives of the triazole ring.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-benzoic acid: Similar structure but with an oxadiazole ring instead of a triazole ring.
2-Chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoic acid: Contains a triazole ring with additional substituents.
Uniqueness
3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-(5-oxo-1H-1,2,4-triazol-4-yl)benzoic acid |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)6-2-1-3-7(4-6)12-5-10-11-9(12)15/h1-5H,(H,11,15)(H,13,14) |
InChI Key |
SCSIEFDQBOLRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NNC2=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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